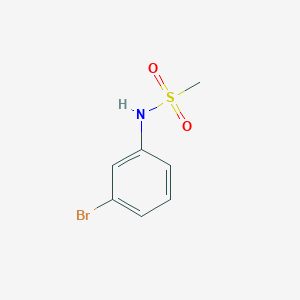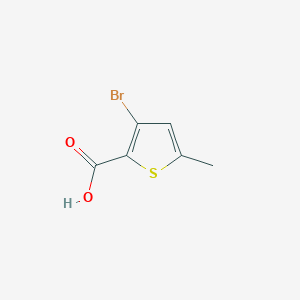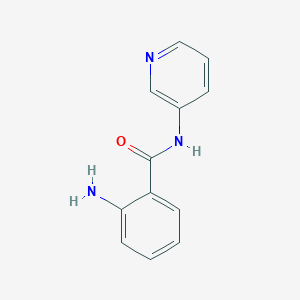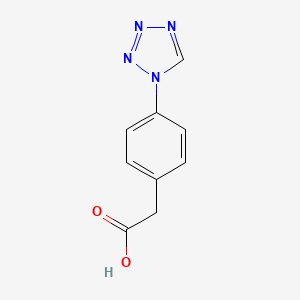
1-(2-Bromopropanoyl)pyrrolidine
Vue d'ensemble
Description
“1-(2-Bromopropanoyl)pyrrolidine” is a chemical compound with the molecular formula C7H12BrNO . It has an average mass of 206.080 Da and a mono-isotopic mass of 205.010223 Da . This compound is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(2-Bromopropanoyl)pyrrolidine”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .
Molecular Structure Analysis
The pyrrolidine ring in “1-(2-Bromopropanoyl)pyrrolidine” is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including “1-(2-Bromopropanoyl)pyrrolidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .
Applications De Recherche Scientifique
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antioxidant Applications
Pyrrolidine alkaloids have been shown to possess antioxidant properties . These properties can be beneficial in various medical and health applications, including the prevention and treatment of diseases caused by oxidative stress .
Anti-Inflammatory Applications
Pyrrolidine alkaloids also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory conditions .
Antibacterial and Antifungal Applications
These alkaloids have demonstrated antibacterial and antifungal activities . This suggests potential use in the development of new antimicrobial agents .
Anticancer Applications
Pyrrolidine alkaloids have shown promise in anticancer applications . They could potentially be used in the development of new cancer therapies .
Anti-Hyperglycemic Applications
These alkaloids have been found to have anti-hyperglycemic activities . This suggests potential use in the treatment of diabetes .
Organ Protective Applications
Pyrrolidine alkaloids have demonstrated organ protective effects . This suggests potential use in the treatment of various organ-related conditions .
Neuropharmacological Applications
These alkaloids have shown neuropharmacological activities . This suggests potential use in the treatment of various neurological conditions .
Orientations Futures
The pyrrolidine ring, a key feature of “1-(2-Bromopropanoyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
Propriétés
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAADBKOUMIMVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340709 | |
| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopropanoyl)pyrrolidine | |
CAS RN |
54537-48-3 | |
| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54537-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromopropanoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














